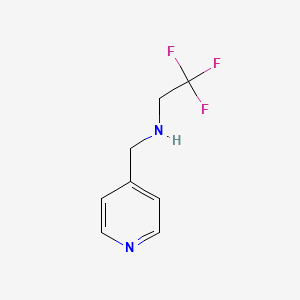

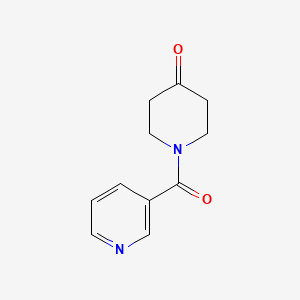

![molecular formula C20H25Cl2FN4 B1323322 Dihidrocloruro de 1-[1-[(4-fluorofenil)metil]-1H-bencimidazol-2-il]-N-metil-4-piperidinamina CAS No. 1134322-93-2](/img/structure/B1323322.png)

Dihidrocloruro de 1-[1-[(4-fluorofenil)metil]-1H-bencimidazol-2-il]-N-metil-4-piperidinamina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

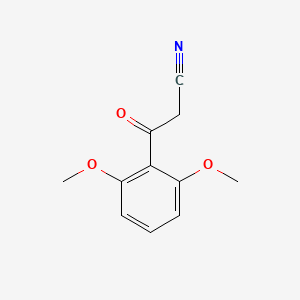

1-[1-[(4-Fluorophenyl)methyl]-1H-benzimidazol-2-yl]-N-methyl-4-piperidinamine dihydrochloride is a chemical compound with a molecular formula of C20H23FN4·2HCl and a molecular weight of 411.35 g/mol . This compound is known for its applications in biochemical research, particularly in the field of proteomics .

Aplicaciones Científicas De Investigación

1-[1-[(4-Fluorophenyl)methyl]-1H-benzimidazol-2-yl]-N-methyl-4-piperidinamine dihydrochloride has several scientific research applications:

Chemistry: It is used as a reagent in various organic synthesis reactions.

Biology: The compound is utilized in biochemical assays to study protein interactions and functions.

Industry: The compound is used in the production of specialized chemicals and pharmaceuticals.

Mecanismo De Acción

Target of Action

It is structurally similar to flunarizine , which is a selective calcium antagonist with moderate antihistamine, serotonin receptor blocking, and dopamine D2 blocking activity .

Mode of Action

Based on its structural similarity to flunarizine , it may also act as a selective calcium antagonist.

Pharmacokinetics

Flunarizine, a structurally similar compound, is well absorbed (>80%) from the gut and reaches maximal blood plasma concentrations after two to four hours, with more than 99% of the substance bound to plasma proteins .

Análisis Bioquímico

Biochemical Properties

1-[1-[(4-Fluorophenyl)methyl]-1H-benzimidazol-2-yl]-N-methyl-4-piperidinamine dihydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound is known to interact with calcium channels, acting as a calcium antagonist . It also exhibits moderate antihistamine, serotonin receptor blocking, and dopamine D2 blocking activities . These interactions suggest that the compound can modulate various biochemical pathways, influencing cellular signaling and metabolic processes.

Cellular Effects

The effects of 1-[1-[(4-Fluorophenyl)methyl]-1H-benzimidazol-2-yl]-N-methyl-4-piperidinamine dihydrochloride on cells are diverse and significant. It has been shown to influence cell function by modulating calcium entry into cells, which can affect cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to block calcium channels may lead to reduced intracellular calcium levels, impacting processes such as muscle contraction, neurotransmitter release, and cell proliferation. Additionally, its antihistamine and serotonin receptor blocking activities can alter cellular responses to external stimuli, further influencing cellular behavior.

Molecular Mechanism

At the molecular level, 1-[1-[(4-Fluorophenyl)methyl]-1H-benzimidazol-2-yl]-N-methyl-4-piperidinamine dihydrochloride exerts its effects through several mechanisms. It binds to calcium channels, inhibiting calcium entry into cells . This inhibition is thought to occur through antagonism of calmodulin, a calcium-binding protein . The compound’s interactions with serotonin and dopamine receptors also contribute to its molecular effects, potentially altering neurotransmitter signaling and receptor activity. These molecular interactions highlight the compound’s multifaceted mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-[1-[(4-Fluorophenyl)methyl]-1H-benzimidazol-2-yl]-N-methyl-4-piperidinamine dihydrochloride can change over time. The compound is well absorbed from the gut, reaching maximal blood plasma concentrations within two to four hours . Its stability and degradation over time can influence its long-term effects on cellular function. Studies have shown that the compound has a long half-life, with steady-state concentrations achieved after several weeks of administration . These temporal effects are crucial for understanding the compound’s behavior in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 1-[1-[(4-Fluorophenyl)methyl]-1H-benzimidazol-2-yl]-N-methyl-4-piperidinamine dihydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as reducing headache frequency and severity . At higher doses, it can cause adverse effects, including drowsiness, weight gain, and extrapyramidal symptoms . Understanding the dosage-dependent effects is essential for determining the compound’s safety and efficacy in various applications.

Metabolic Pathways

1-[1-[(4-Fluorophenyl)methyl]-1H-benzimidazol-2-yl]-N-methyl-4-piperidinamine dihydrochloride is involved in several metabolic pathways. It is primarily metabolized in the liver by the enzyme CYP2D6, resulting in various metabolites, including N-desalkyl and hydroxy derivatives . These metabolic pathways influence the compound’s pharmacokinetics and overall activity within the body. The interactions with metabolic enzymes and cofactors are critical for understanding the compound’s metabolism and potential effects on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of 1-[1-[(4-Fluorophenyl)methyl]-1H-benzimidazol-2-yl]-N-methyl-4-piperidinamine dihydrochloride within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound is well absorbed from the gut and readily passes the blood-brain barrier . Its high protein binding (>99%) suggests that it is extensively distributed within the body . These characteristics are important for understanding the compound’s localization and accumulation in different tissues.

Subcellular Localization

The subcellular localization of 1-[1-[(4-Fluorophenyl)methyl]-1H-benzimidazol-2-yl]-N-methyl-4-piperidinamine dihydrochloride can affect its activity and function. The compound’s ability to bind to calcium channels and other receptors suggests that it may localize to specific cellular compartments, such as the plasma membrane and intracellular organelles . Understanding its subcellular localization is essential for elucidating its precise mechanisms of action and potential effects on cellular processes.

Métodos De Preparación

The synthesis of 1-[1-[(4-Fluorophenyl)methyl]-1H-benzimidazol-2-yl]-N-methyl-4-piperidinamine dihydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The resulting protected piperazines are then deprotected using PhSH (thiophenol) followed by selective intramolecular cyclization .

Análisis De Reacciones Químicas

1-[1-[(4-Fluorophenyl)methyl]-1H-benzimidazol-2-yl]-N-methyl-4-piperidinamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Comparación Con Compuestos Similares

1-[1-[(4-Fluorophenyl)methyl]-1H-benzimidazol-2-yl]-N-methyl-4-piperidinamine dihydrochloride can be compared with other similar compounds such as:

1-(4-Fluorophenyl)-N-[(4-fluorophenyl)methyl]methanimine: This compound shares a similar fluorophenyl group but differs in its overall structure and applications.

Indole derivatives: These compounds have a similar benzimidazole ring structure and exhibit diverse biological activities.

1,4-Disubstituted piperidines: These compounds are structurally related and have shown high selectivity for certain biological targets.

The uniqueness of 1-[1-[(4-Fluorophenyl)methyl]-1H-benzimidazol-2-yl]-N-methyl-4-piperidinamine dihydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Propiedades

IUPAC Name |

1-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]-N-methylpiperidin-4-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN4.2ClH/c1-22-17-10-12-24(13-11-17)20-23-18-4-2-3-5-19(18)25(20)14-15-6-8-16(21)9-7-15;;/h2-9,17,22H,10-14H2,1H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIGFBTWAPHHQRA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCN(CC1)C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25Cl2FN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine](/img/structure/B1323259.png)

![2-([(2,2,2-Trifluoroethyl)amino]methyl)phenol](/img/structure/B1323266.png)

![Benzoic acid, 2-[[(2-bromophenyl)methyl]thio]-](/img/structure/B1323267.png)

![4-[(2,5-Dimethylphenoxy)methyl]piperidine](/img/structure/B1323276.png)